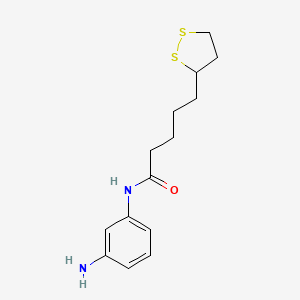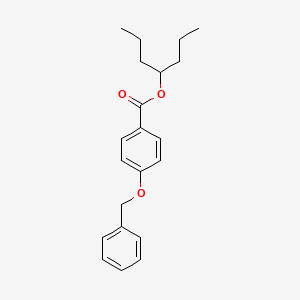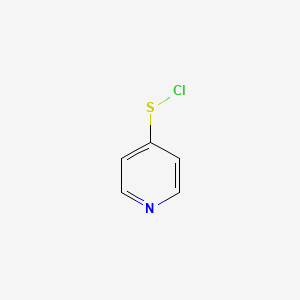
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholinium core substituted with a dimethylocta-dienyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide typically involves the reaction of a morpholine derivative with an appropriate alkylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate or sodium iodide may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
化学反应分析
Types of Reactions
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of reduced morpholinium derivatives.
Substitution: Formation of azide or cyanide substituted products.
科学研究应用
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
相似化合物的比较
Similar Compounds
- 1-(2,6-Dimethylocta-2,7-dien-1-yl)-1-methylpiperidin-1-ium iodide
- 2-{[(6-Hydroxy-2,6-dimethylocta-2,7-dien-1-yl)oxy]methyl}-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Uniqueness
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide stands out due to its unique morpholinium core and the presence of a dimethylocta-dienyl group
属性
CAS 编号 |
376365-35-4 |
|---|---|
分子式 |
C15H28INO |
分子量 |
365.29 g/mol |
IUPAC 名称 |
4-(2,6-dimethylocta-2,7-dienyl)-4-methylmorpholin-4-ium;iodide |
InChI |
InChI=1S/C15H28NO.HI/c1-5-14(2)7-6-8-15(3)13-16(4)9-11-17-12-10-16;/h5,8,14H,1,6-7,9-13H2,2-4H3;1H/q+1;/p-1 |
InChI 键 |
WDMTYGFJSUHCJY-UHFFFAOYSA-M |
规范 SMILES |
CC(CCC=C(C)C[N+]1(CCOCC1)C)C=C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
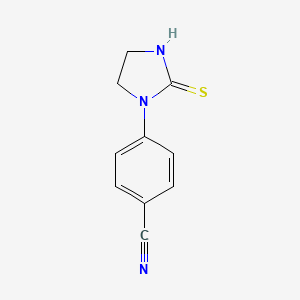
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)



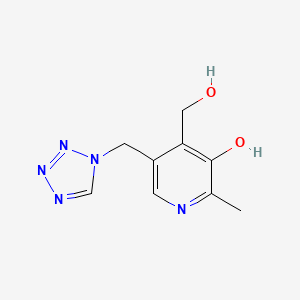
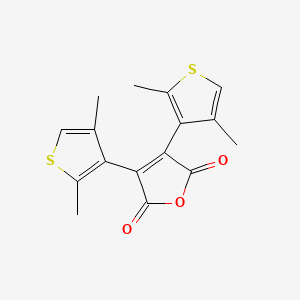
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
